Maohuoside A

Overview

Description

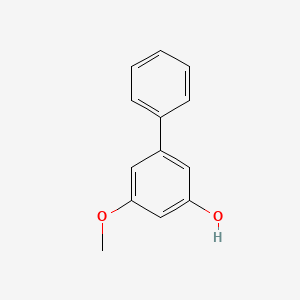

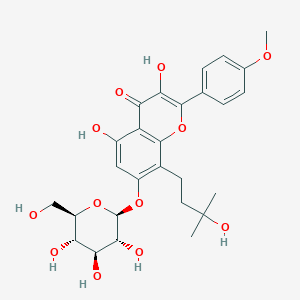

Maohuoside A is a flavonoid compound isolated from the herb Epimedium koreanum Nakai. It has been identified as a potent promoter of osteogenesis, which is the process of bone formation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of osteoporosis .

Mechanism of Action

Target of Action

Maohuoside A, a single compound isolated from the herb Epimedium koreanum Nakai, primarily targets rat bone marrow-derived mesenchymal stem cells (rMSCs) . These cells play a crucial role in the body’s ability to heal and regenerate, and they are particularly important in the process of osteogenesis, the formation of bone .

Mode of Action

This compound interacts with its primary targets, the rMSCs, by promoting their osteogenesis . This interaction results in an increase in the osteogenic differentiation of these cells . The compound has been identified to be more potent than icariin, another compound from the same herb, in promoting osteogenesis .

Biochemical Pathways

The osteogenic promotion by this compound is achieved via the Bone Morphogenetic Protein (BMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways . These pathways are essential for the regulation of bone formation and remodeling . The BMP pathway is involved in the regulation of bone and cartilage development, while the MAPK pathway plays a role in the proliferation and differentiation of cells .

Pharmacokinetics

The compound’s potent osteogenic effects suggest that it may have good bioavailability .

Result of Action

The action of this compound results in a pronounced enhancement of osteogenesis in rMSCs . This is quantified by an increase in the alkaline phosphatase (ALP) assay and calcium content measurement, which are markers of bone formation . The compound’s action leads to an increase in the osteogenesis of rMSCs by 16.6%, 33.3%, and 15.8% on days 3, 7, and 11, respectively .

Biochemical Analysis

Biochemical Properties

Maohuoside A plays a crucial role in biochemical reactions, particularly in promoting osteogenesis. It interacts with several key biomolecules, including bone morphogenetic proteins and mitogen-activated protein kinases. These interactions enhance the differentiation and proliferation of bone marrow-derived mesenchymal stem cells, leading to increased bone formation .

Cellular Effects

This compound exerts significant effects on various cell types, particularly mesenchymal stem cells. It promotes osteogenesis by influencing cell signaling pathways such as the bone morphogenetic protein and mitogen-activated protein kinase pathways. Additionally, this compound affects gene expression by upregulating osteogenic markers and enhancing cellular metabolism, leading to improved bone formation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with bone morphogenetic proteins and mitogen-activated protein kinases. These interactions result in the activation of downstream signaling pathways that promote osteogenesis. This compound also influences gene expression by upregulating osteogenic markers, thereby enhancing bone formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on osteogenesis have been observed over various time points. Studies have shown that this compound significantly enhances osteogenesis of mesenchymal stem cells at different stages of differentiation. The stability and degradation of this compound in solution have not been extensively reported, but it is recommended to store stock solutions in tightly sealed vials to maintain its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound promotes osteogenesis in a dose-dependent manner. High doses of this compound may lead to adverse effects, including potential toxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to osteogenesis. It interacts with enzymes and cofactors that regulate bone formation and resorption. This compound’s influence on metabolic flux and metabolite levels contributes to its osteogenic properties, making it a valuable compound for bone health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its osteogenic effects. The distribution of this compound within the body is crucial for its therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization enhances its interactions with key biomolecules, promoting osteogenesis and improving bone health .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maohuoside A can be synthesized through various chemical reactions. One common method involves the acid hydrolysis of icariin, another flavonoid found in Epimedium species. The reaction typically requires an acidic environment and elevated temperatures to facilitate the hydrolysis process .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from Epimedium koreanum Nakai. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the pure compound. This method ensures a high yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

Maohuoside A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Maohuoside A has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study flavonoid chemistry and its reactions.

Comparison with Similar Compounds

Similar Compounds

Icariin: Another flavonoid found in Epimedium species, known for its osteogenic properties.

Genistein: A phytoestrogen found in soy products, also known for promoting bone health.

Beta-ecdysterone: A plant-derived compound that induces osteogenic differentiation in stem cells.

Uniqueness of Maohuoside A

This compound is unique in its potent osteogenic effects, surpassing other similar compounds like icariin in promoting bone formation. Its ability to activate both the BMP and MAPK signaling pathways makes it a highly effective compound for enhancing osteogenesis .

Properties

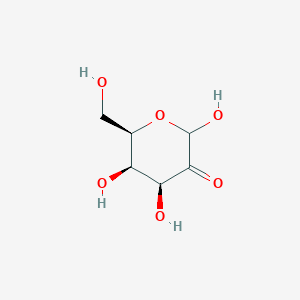

IUPAC Name |

3,5-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O12/c1-27(2,35)9-8-14-16(37-26-23(34)21(32)19(30)17(11-28)38-26)10-15(29)18-20(31)22(33)24(39-25(14)18)12-4-6-13(36-3)7-5-12/h4-7,10,17,19,21,23,26,28-30,32-35H,8-9,11H2,1-3H3/t17-,19-,21+,23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZRHUJZVYWXFJ-RGLOOMPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Maohuoside A exert its effects on bone cells?

A1: Research suggests that this compound promotes osteogenesis, the process of bone formation, by influencing bone morphogenetic protein (BMP) signaling pathways [, ]. While the exact mechanisms are still under investigation, studies indicate that MHA may directly activate osteopontin gene transcription, a key player in bone remodeling []. Additionally, MHA appears to modulate the activity of SMAD4, a downstream signaling molecule in the BMP pathway, further contributing to its osteogenic effects [, ].

Q2: What evidence supports the osteogenic potential of this compound in vivo?

A2: In preclinical studies, oral administration of this compound led to increased bone mineral density in the lumbar vertebrae of mice []. This finding, coupled with the observed upregulation of osteogenic markers in cellular models [, ], suggests that MHA holds promise as a potential therapeutic agent for bone-related disorders.

Q3: Are there other signaling pathways involved in this compound's effects?

A3: Besides the BMP pathway, research indicates that this compound may also influence mitogen-activated protein kinase (MAPK) signaling pathways in rat mesenchymal stem cells []. The involvement of MAPK pathways further suggests a multi-faceted approach of MHA towards promoting osteogenesis, potentially through influencing cellular proliferation and differentiation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B1252426.png)

![[1,2-Diacetyloxy-1-(6-oxo-2,3-dihydropyran-2-yl)heptan-3-yl] acetate](/img/structure/B1252432.png)

![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252438.png)

![Heptacyclo[31.3.1.1(3,7).1(9,13).1(15,19).1(21,25).1(27,31)]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene](/img/structure/B1252439.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B1252441.png)